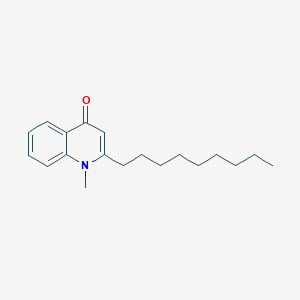

1-Methyl-2-nonyl-4(1H)-quinolone

Description

1-Methyl-2-nonylquinolin-4(1H)-one has been reported in Raulinoa echinata, Tetradium ruticarpum, and other organisms with data available.

Properties

IUPAC Name |

1-methyl-2-nonylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO/c1-3-4-5-6-7-8-9-12-16-15-19(21)17-13-10-11-14-18(17)20(16)2/h10-11,13-15H,3-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGBBPQAXHSVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553439 | |

| Record name | 1-Methyl-2-nonylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methyl-2-nonyl-4(1H)-quinolinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68353-24-2 | |

| Record name | 1-Methyl-2-nonyl-4(1H)-quinolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68353-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-nonylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-nonyl-4(1H)-quinolinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

71 - 75 °C | |

| Record name | 1-Methyl-2-nonyl-4(1H)-quinolinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Occurrence and Isolation of 1-Methyl-2-nonyl-4(1H)-quinolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and quantification of the quinolone alkaloid, 1-Methyl-2-nonyl-4(1H)-quinolone. This document details experimental protocols for its extraction and purification from plant sources and presents quantitative data from relevant studies. Furthermore, it illustrates the biosynthetic pathway of the broader class of 2-alkyl-4(1H)-quinolones, to which this compound belongs.

Natural Occurrence

1-Methyl-2-nonyl-4(1H)-quinolone is a naturally occurring alkaloid that has been identified in several plant species. Its presence has been confirmed in the fruits of Tetradium ruticarpum (formerly known as Evodia rutaecarpa) and in the shrub Raulinoa echinata.[1] While the broader class of 2-alkyl-4(1H)-quinolones are known secondary metabolites in some bacteria, the N-methylated form is more commonly associated with plant sources.

Isolation and Purification Methodologies

The isolation of 1-Methyl-2-nonyl-4(1H)-quinolone from its natural sources typically involves an initial extraction of a crude alkaloid mixture, followed by chromatographic purification. Bioassay-guided fractionation has been a common strategy to isolate this and related quinolone alkaloids from Evodia rutaecarpa.[2][3]

Experimental Protocol: Ultrasonic-Assisted Extraction (UAE) of Crude Alkaloids from Evodia rutaecarpa

Ultrasonic-assisted extraction is an efficient method for obtaining the initial crude extract containing quinolone alkaloids. The following is a general protocol based on methods developed for the quantification of alkaloids in Evodia rutaecarpa.[4]

Objective: To extract a crude mixture of alkaloids, including 1-Methyl-2-nonyl-4(1H)-quinolone, from the dried fruits of Evodia rutaecarpa.

Materials and Reagents:

-

Dried and powdered fruits of Evodia rutaecarpa

-

Ethanol (80% v/v in water)

-

Ultrasonic bath or probe sonicator

-

Filter paper or centrifugation apparatus

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh a known amount of finely powdered, dried fruits of Evodia rutaecarpa.

-

Extraction:

-

Place the powdered plant material in a suitable flask.

-

Add the 80% ethanol-water mixture in a specific solid-to-liquid ratio (e.g., 1:10 w/v).

-

Submerge the flask in an ultrasonic bath or place the probe of a sonicator into the mixture.

-

Sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C). The optimal time and temperature may require validation.

-

-

Filtration/Centrifugation: Separate the extract from the solid plant material by filtration or centrifugation.

-

Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

-

Storage: Store the dried crude extract at a low temperature (e.g., 4°C) until further purification.

Experimental Protocol: High-Performance Counter-Current Chromatography (HPCCC) Purification

HPCCC is a liquid-liquid chromatography technique that has been successfully employed for the preparative separation of 1-Methyl-2-nonyl-4(1H)-quinolone from a crude extract of Evodia rutaecarpa.

Objective: To purify 1-Methyl-2-nonyl-4(1H)-quinolone from a crude alkaloid extract.

Instrumentation and Reagents:

-

High-Performance Counter-Current Chromatography (HPCCC) instrument

-

Two-phase solvent system: n-hexane-methanol-water-acetic acid (2:1:1:0.2, v/v) and (5:4:2:0.1, v/v)

-

HPLC system for fraction analysis and purity determination

Procedure:

-

Solvent System Preparation: Prepare the two-phase solvent system by mixing the components in the specified ratios. Equilibrate the mixture in a separatory funnel and separate the two phases (upper and lower).

-

HPCCC Instrument Setup:

-

Fill the column with the stationary phase (the more viscous phase).

-

Pump the mobile phase (the less viscous phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.

-

-

Sample Loading: Dissolve a known amount of the crude extract in a small volume of the biphasic solvent mixture and inject it into the system.

-

Elution and Fraction Collection: Elute the sample with the mobile phase. Collect fractions of the effluent at regular intervals.

-

Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing 1-Methyl-2-nonyl-4(1H)-quinolone.

-

Pooling and Concentration: Pool the pure fractions containing the target compound and evaporate the solvent to obtain the purified 1-Methyl-2-nonyl-4(1H)-quinolone.

Quantitative Data

The following tables summarize the quantitative data obtained from the isolation and analysis of 1-Methyl-2-nonyl-4(1H)-quinolone.

Table 1: Yield of 1-Methyl-2-nonyl-4(1H)-quinolone from Evodia rutaecarpa using HPCCC

| Parameter | Value | Reference |

| Starting Material | 1.3 g of crude extract | [5] |

| Purified Compound | 31.78 mg of 1-Methyl-2-nonyl-4(1H)-quinolone | [5] |

| Yield from Crude Extract | 2.44% (w/w) | Calculated from[5] |

Table 2: Quantification of Quinolone Alkaloids in Evodia rutaecarpa by HPLC-DAD

While the specific concentration of 1-Methyl-2-nonyl-4(1H)-quinolone was not individually reported in the abstract of the HPLC-DAD study, the method was validated for the simultaneous determination of several quinolone alkaloids, including 1-methyl-2-undecyl-4(1H)-quinolone, evocarpine, 1-methyl-2-[(6Z,9Z)]-6,9-pentadecadienyl-4-(1H)-quinolone, and dihydroevocarpine.[4] The study highlights the variability in the content of these alkaloids across different batches of the plant material.

Biosynthesis of 2-Alkyl-4(1H)-quinolones

The biosynthesis of the core structure of 2-alkyl-4(1H)-quinolones has been extensively studied in bacteria, particularly in Pseudomonas aeruginosa. The pqs operon plays a central role in this pathway. The following diagram illustrates the key steps in the biosynthesis of 2-alkyl-4(1H)-quinolones.

Caption: Bacterial biosynthesis of 2-alkyl-4(1H)-quinolones via the pqs operon.

The biosynthesis of N-methylated quinolones in plants, such as 1-Methyl-2-nonyl-4(1H)-quinolone, is understood to involve the collaboration of two novel type III polyketide synthases. These enzymes catalyze the condensation of N-methylanthraniloyl-CoA with a fatty acyl-CoA and malonyl-CoA to form the 2-alkylquinolone scaffold.

Conclusion

1-Methyl-2-nonyl-4(1H)-quinolone is a naturally occurring alkaloid with established presence in certain plant species. The protocols outlined in this guide for its extraction and purification, particularly utilizing ultrasonic-assisted extraction and high-performance counter-current chromatography, provide a robust framework for obtaining this compound for research and development purposes. The quantitative data indicates that the fruits of Evodia rutaecarpa are a viable source for this compound. Further investigation into the biosynthesis of this specific N-methylated quinolone in plants will be valuable for potential biotechnological production methods.

References

- 1. Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of leukotriene biosynthesis by quinolone alkaloids from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Quantification of Limonin, Two Indolequinazoline Alkaloids, and Four Quinolone Alkaloids in Evodia rutaecarpa (Juss.) Benth by HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biosynthetic Pathway of 1-Methyl-2-nonyl-4(1H)-quinolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-nonyl-4(1H)-quinolone is a member of the quinolone class of alkaloids, compounds noted for their diverse biological activities. While this specific N-methylated variant is found in nature, its complete biosynthetic pathway has not been fully elucidated. This technical guide synthesizes the current understanding of the biosynthesis of the core 2-nonyl-4(1H)-quinolone structure, primarily leveraging the well-characterized pqs pathway from the bacterium Pseudomonas aeruginosa. We further propose a putative final N-methylation step based on enzymatic activities observed in other organisms. This document provides an in-depth overview of the pathway, quantitative enzymatic data, detailed experimental protocols for pathway investigation, and workflow diagrams to support further research in this area.

Introduction

Quinolone alkaloids are a broad class of heterocyclic natural products found in bacteria, fungi, and plants.[1][2] They exhibit a wide range of biological activities, making them a focal point for drug discovery and development. The molecule 1-Methyl-2-nonyl-4(1H)-quinolone is a specific derivative, characterized by a nonyl group at the C-2 position and a methyl group at the N-1 position. While its direct biosynthetic pathway is not fully described in a single organism, a robust hypothetical pathway can be constructed by combining the well-understood biosynthesis of its precursor, 2-nonyl-4(1H)-quinolone (NHQ), with known enzymatic N-methylation reactions.

This guide will first detail the established enzymatic steps leading to the formation of the 2-nonyl-4(1H)-quinolone scaffold, followed by a proposed terminal methylation step.

Proposed Biosynthetic Pathway

The biosynthesis is proposed to occur in two major stages:

-

Formation of the 2-Nonyl-4(1H)-quinolone Core: This stage is based on the highly conserved 2-alkyl-4(1H)-quinolone (AQ) biosynthesis pathway found in Pseudomonas aeruginosa, which utilizes the pqsABCDE operon.

-

N-methylation: A terminal methylation step, catalyzed by a putative S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase, adds the methyl group to the nitrogen of the quinolone ring.

Stage 1: Biosynthesis of 2-Nonyl-4(1H)-quinolone (NHQ)

The formation of the NHQ core begins with anthranilate, a product of the shikimate pathway. The subsequent steps are catalyzed by the Pqs series of enzymes.

-

Activation of Anthranilate: The enzyme PqsA , an anthranilate-CoA ligase, activates anthranilate by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming anthraniloyl-CoA.[3]

-

Condensation with Malonyl-CoA: PqsD , a FabH-like type III polyketide synthase, catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to produce 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[4]

-

Formation of the Alkyl Chain and Cyclization: The heterodimeric complex PqsB/PqsC is responsible for transferring a fatty acid (in this case, nonanoic acid from the fatty acid biosynthesis pathway, likely as nonanoyl-ACP) and catalyzing the cyclization to form the quinolone ring. PqsC is a 3-oxoacyl-ACP synthase III that selects the alkyl chain, which is then transferred to PqsB. PqsB, a condensing enzyme, then facilitates the condensation with the 2-aminobenzoylacetate moiety (derived from 2-ABA-CoA after hydrolysis) and subsequent intramolecular cyclization to yield 2-nonyl-4(1H)-quinolone (NHQ).

-

Role of PqsE: PqsE is a thioesterase that can hydrolyze 2-ABA-CoA, releasing 2-aminobenzoylacetate (2-ABA) for the PqsB/PqsC-catalyzed reaction. However, its role is not strictly essential for quinolone biosynthesis, as other cellular thioesterases can perform this function.[5][6]

Stage 2: Proposed N-Methylation

The final step to produce 1-Methyl-2-nonyl-4(1H)-quinolone is the methylation of the nitrogen atom at position 1 of the quinolone ring. While the specific enzyme for this reaction on an AQ substrate has not been identified, N-methylated AQs are known to be produced by plants in the Rutaceae family.[1][2] Furthermore, an S-adenosyl-L-methionine:anthranilate N-methyltransferase has been characterized from Ruta graveolens, which catalyzes the methylation of anthranilate.[3][7] This establishes a strong biological precedent for N-methylation in related pathways.

The proposed reaction is the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the N1 position of NHQ, releasing S-adenosyl-L-homocysteine (SAH).

Quantitative Data

Quantitative kinetic data for the enzymes of the pqs pathway are crucial for understanding the flux and regulation of AQ biosynthesis. The following table summarizes the available Michaelis-Menten constants (Km) for key enzymes in the pathway.

| Enzyme | Substrate | Km (µM) | Organism | Reference |

| PqsA | Anthranilate | 3 | Pseudomonas aeruginosa | [3] |

| ATP | 71 | Pseudomonas aeruginosa | [3] | |

| Coenzyme A | 22 | Pseudomonas aeruginosa | [3] | |

| PqsD | Anthraniloyl-CoA (ACoA) | 330 ± 140 | Pseudomonas aeruginosa | [8] |

| Malonyl-CoA (βK)* | 120 ± 30 | Pseudomonas aeruginosa | [8] |

Note: In the referenced study, β-keto-decanoyl-ACP was used as a proxy for the natural substrate.

Experimental Protocols

Elucidating biosynthetic pathways relies on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments relevant to the study of the proposed pathway for 1-Methyl-2-nonyl-4(1H)-quinolone.

Gene Knockout via Homologous Recombination (Example: pqsA in P. aeruginosa)

This protocol describes the creation of an unmarked gene deletion mutant using a suicide vector with sacB for counter-selection.

Methodology:

-

Construct the Deletion Vector:

-

Using PCR, amplify ~1 kb regions of genomic DNA immediately upstream and downstream of the pqsA gene from P. aeruginosa PAO1.

-

Clone these two fragments in the correct orientation into a suicide vector such as pK18mobsacB, which carries a tetracycline resistance gene and the sacB gene.

-

The fragments should be cloned flanking the multiple cloning site, effectively replacing the target gene with a small scar sequence.

-

-

Conjugation:

-

Transform the resulting deletion plasmid into a conjugative E. coli strain (e.g., S17-1).

-

Perform a biparental mating by mixing the E. coli donor strain with the recipient P. aeruginosa PAO1 strain on an agar plate and incubating to allow for plasmid transfer.

-

-

Selection of Merodiploids (Single Crossover):

-

Resuspend the mating mixture and plate onto a selective medium (e.g., PIA agar containing tetracycline) that selects for P. aeruginosa cells that have integrated the plasmid into their chromosome via a single homologous recombination event.

-

-

Counter-selection for Double Crossover:

-

Inoculate single-crossover colonies into a non-selective liquid medium (e.g., LB broth) and grow overnight to allow for the second recombination event to occur.

-

Plate serial dilutions of the overnight culture onto LB agar containing 12% sucrose. The sacB gene product converts sucrose into a toxic substance, killing any cells that retain the vector backbone.

-

-

Verification:

-

Screen surviving colonies by colony PCR using primers that flank the pqsA gene. The wild-type will yield a larger PCR product than the deletion mutant.

-

Confirm the deletion by Sanger sequencing of the PCR product from putative mutants.

-

Heterologous Expression of Biosynthetic Genes

To confirm gene function, especially for the putative N-methyltransferase, heterologous expression in a host like E. coli is essential.

Methodology:

-

Gene Cloning:

-

Identify a candidate N-methyltransferase gene from an organism known to produce N-methylated quinolones (e.g., from Ruta graveolens).

-

Synthesize the gene with codon optimization for E. coli expression.

-

Clone the gene into an expression vector (e.g., pET-28a) under the control of an inducible promoter (e.g., T7 promoter). This vector may also add a purification tag (e.g., His-tag).

-

-

Host Transformation and Expression:

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in a rich medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and lyse them using sonication or a French press.

-

Clarify the lysate by centrifugation.

-

If a His-tag was used, purify the protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

-

-

In Vitro Enzyme Assay:

-

Set up a reaction mixture containing the purified enzyme, the substrate (2-nonyl-4(1H)-quinolone), and the methyl donor (SAM) in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Stop the reaction at various time points by adding an organic solvent (e.g., ethyl acetate).

-

Extract the product and analyze by LC-MS, comparing the retention time and mass spectrum to an authentic standard of 1-Methyl-2-nonyl-4(1H)-quinolone.

-

Conclusion

The biosynthetic pathway of 1-Methyl-2-nonyl-4(1H)-quinolone can be plausibly reconstructed through the well-established pqs pathway from P. aeruginosa for the synthesis of its 2-nonyl-4(1H)-quinolone precursor, followed by a putative N-methylation step. The existence of N-methylated quinolones in plants and characterized plant N-methyltransferases provides a strong foundation for this hypothesis. The quantitative data and detailed protocols provided herein offer a roadmap for researchers to experimentally validate this proposed pathway, identify the novel N-methyltransferase, and further explore the biological significance and therapeutic potential of this class of molecules.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthranilate N-methyltransferase, a branch-point enzyme of acridone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anthranilate N-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. anthranilate N-methyltransferase(EC 2.1.1.111) - Creative Enzymes [creative-enzymes.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]

Structural Elucidation and Spectroscopy of 1-Methyl-2-nonyl-4(1H)-quinolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and spectroscopic properties of 1-Methyl-2-nonyl-4(1H)-quinolone. Due to the limited availability of complete experimental spectra for this specific molecule, this document presents a detailed analysis based on available mass spectrometry data and predicted spectroscopic characteristics derived from structurally similar compounds. This guide also includes detailed experimental protocols for the spectroscopic techniques discussed and explores the potential biological significance of this compound within the context of quorum sensing in bacteria such as Pseudomonas aeruginosa.

Introduction

1-Methyl-2-nonyl-4(1H)-quinolone is a member of the 2-alkyl-4-quinolone (AQs) class of compounds. AQs are known for their diverse biological activities, including antimicrobial properties and their role as signaling molecules in bacterial quorum sensing.[1] The structural characterization of these molecules is crucial for understanding their function and for the development of novel therapeutic agents that may target bacterial communication pathways. This guide focuses on the analytical techniques used to elucidate the structure of 1-Methyl-2-nonyl-4(1H)-quinolone.

Molecular Structure and Properties

-

IUPAC Name: 1-methyl-2-nonylquinolin-4-one[2]

-

Molecular Formula: C₁₉H₂₇NO[2]

-

Molecular Weight: 285.4 g/mol [2]

-

CAS Number: 68353-24-2[2]

-

Appearance: Solid (predicted)[2]

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data for 1-Methyl-2-nonyl-4(1H)-quinolone is available and provides key information for its identification.

Table 1: Mass Spectrometry Data for 1-Methyl-2-nonyl-4(1H)-quinolone [2]

| Technique | Ionization Mode | Precursor m/z | Fragment Ions (m/z) and Relative Abundance |

| MS/MS | Positive | 286.217987 [M+H]⁺ | 173.083694 (70.71%), 186.0914 (22.59%), 287.221588 (12.77%), 174.087784 (10.25%) |

| LC-MS | Positive | 571.425 [2M+H]⁺ | 286.216400 (100%) |

| LC-MS | Positive | 593.407 [2M+Na]⁺ | 308.198303 (100%) |

Predicted ¹H and ¹³C NMR Data

The following tables present predicted ¹H and ¹³C NMR chemical shifts for 1-Methyl-2-nonyl-4(1H)-quinolone. These predictions are based on the analysis of similar quinolone structures and general principles of NMR spectroscopy.

Table 2: Predicted ¹H NMR Data for 1-Methyl-2-nonyl-4(1H)-quinolone

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | ~6.2 | s | 1H |

| H-5 | ~8.2 | d | 1H |

| H-6 | ~7.4 | t | 1H |

| H-7 | ~7.7 | t | 1H |

| H-8 | ~7.5 | d | 1H |

| N-CH₃ | ~3.7 | s | 3H |

| H-1' | ~2.8 | t | 2H |

| H-2' | ~1.7 | m | 2H |

| H-3' to H-8' | ~1.2-1.4 | m | 12H |

| H-9' | ~0.9 | t | 3H |

Table 3: Predicted ¹³C NMR Data for 1-Methyl-2-nonyl-4(1H)-quinolone

| Atom Number | Predicted Chemical Shift (ppm) |

| C-2 | ~155 |

| C-3 | ~110 |

| C-4 | ~178 |

| C-4a | ~140 |

| C-5 | ~126 |

| C-6 | ~124 |

| C-7 | ~132 |

| C-8 | ~118 |

| C-8a | ~122 |

| N-CH₃ | ~35 |

| C-1' | ~33 |

| C-2' | ~30 |

| C-3' to C-7' | ~29-32 |

| C-8' | ~23 |

| C-9' | ~14 |

Predicted FT-IR and UV-Vis Data

Table 4: Predicted FT-IR and UV-Vis Data for 1-Methyl-2-nonyl-4(1H)-quinolone

| Spectroscopy | Characteristic Peaks/Wavelengths | Interpretation |

| FT-IR | ~3050 cm⁻¹~2920, 2850 cm⁻¹~1640 cm⁻¹~1600, 1480 cm⁻¹ | Aromatic C-H stretchAliphatic C-H stretchC=O stretch (quinolone)C=C aromatic stretch |

| UV-Vis | ~230 nm~280 nm~330 nm | π-π* transitions of the quinolone ring system |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the analysis of quinolone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) are collected to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

Mass Spectrometry (MS)

-

Sample Preparation: For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.22 µm syringe filter before injection.

-

LC-MS Analysis: An aliquot of the sample solution (e.g., 5-10 µL) is injected into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap). A C18 column is commonly used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate protonation.

-

MS/MS Analysis: For tandem mass spectrometry, the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

FT-IR Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of the compound is prepared by dissolving a known mass in a UV-transparent solvent (e.g., methanol, ethanol) to a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to obtain a final concentration in the range of 1-10 µg/mL.

-

UV-Vis Analysis: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The absorbance is scanned over a wavelength range of approximately 200-400 nm.

Signaling Pathway and Biological Context

2-Alkyl-4-quinolones are well-established as key signaling molecules in the quorum-sensing circuitry of the opportunistic pathogen Pseudomonas aeruginosa. These molecules regulate the expression of numerous virulence factors and are crucial for biofilm formation.[1] The primary receptor for many AQs is the transcriptional regulator PqsR (also known as MvfR).

The diagram below illustrates the central role of PqsR in the pqs quorum-sensing system. While the specific interaction of 1-Methyl-2-nonyl-4(1H)-quinolone with this pathway has not been definitively elucidated, its structural similarity to known PqsR ligands suggests it may act as a modulator of this system.

Caption: PqsR-mediated quorum sensing pathway in P. aeruginosa.

Experimental Workflow for Structural Elucidation

The structural elucidation of a novel compound like 1-Methyl-2-nonyl-4(1H)-quinolone follows a logical workflow, integrating various spectroscopic techniques to piece together the molecular puzzle.

Caption: Workflow for the structural elucidation of an organic compound.

Conclusion

The structural elucidation of 1-Methyl-2-nonyl-4(1H)-quinolone relies on a combination of powerful spectroscopic techniques. While a complete experimental dataset for this specific molecule remains to be fully published, analysis of available mass spectrometry data and comparison with closely related analogs allow for a confident prediction of its spectroscopic characteristics. The potential for this molecule to interact with bacterial quorum sensing pathways, particularly the PqsR-mediated system in Pseudomonas aeruginosa, highlights its importance for further investigation in the context of antimicrobial drug discovery. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers engaged in the characterization of this and other novel quinolone derivatives.

References

Biological activity screening of "1-Methyl-2-nonyl-4(1H)-quinolone"

An In-depth Technical Guide to the Biological Activity Screening of 1-Methyl-2-nonyl-4(1H)-quinolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-nonyl-4(1H)-quinolone is a quinolone derivative that has been isolated from natural sources, including the fruits of Evodia rutaecarpa. Quinolone compounds are a well-established class of molecules with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the screening protocols to evaluate the biological activity of 1-Methyl-2-nonyl-4(1H)-quinolone, focusing on its anti-inflammatory, antimicrobial, and anticancer potential. The guide includes detailed experimental methodologies, data presentation tables, and visualizations of relevant signaling pathways and workflows.

Anti-inflammatory Activity

1-Methyl-2-nonyl-4(1H)-quinolone has been reported to exhibit anti-inflammatory activity by inhibiting leukotriene biosynthesis. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. Inhibition of this pathway is a key target for anti-inflammatory drug development.

Experimental Protocol: Leukotriene Biosynthesis Inhibition Assay

This protocol outlines the procedure to determine the inhibitory effect of 1-Methyl-2-nonyl-4(1H)-quinolone on leukotriene B4 (LTB4) production in human polymorphonuclear leukocytes (PMNLs).

Materials:

-

1-Methyl-2-nonyl-4(1H)-quinolone

-

Human polymorphonuclear leukocytes (PMNLs)

-

Calcium ionophore A23187

-

Arachidonic acid

-

Phosphate-buffered saline (PBS)

-

Methanol

-

LTB4 ELISA kit

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

Plate reader

Procedure:

-

PMNL Isolation: Isolate PMNLs from fresh human blood using a standard density gradient centrifugation method.

-

Cell Preparation: Resuspend the isolated PMNLs in PBS to a final concentration of 2.5 x 10^6 cells/mL.

-

Compound Incubation: Pre-incubate 1 mL aliquots of the PMNL suspension with varying concentrations of 1-Methyl-2-nonyl-4(1H)-quinolone (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO) for 15 minutes at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding calcium ionophore A23187 (5 µM) and arachidonic acid (10 µM) to each cell suspension.

-

Incubation: Incubate the cell suspensions for 10 minutes at 37°C.

-

Termination: Stop the reaction by adding 2 volumes of cold methanol.

-

Extraction: Centrifuge the samples at 12,000 x g for 5 minutes to pellet the cell debris. Collect the supernatant.

-

Quantification: Measure the concentration of LTB4 in the supernatant using a commercial LTB4 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of LTB4 production for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of LTB4 production.

Data Presentation: Anti-inflammatory Activity

| Compound | Assay | Target Cell Line/System | IC50 (µM) |

| 1-Methyl-2-nonyl-4(1H)-quinolone | Leukotriene Biosynthesis Inhibition | Human PMNLs | 12.1 |

Signaling Pathway and Experimental Workflow

Caption: Workflow for the leukotriene biosynthesis inhibition assay.

Caption: Inhibition of the 5-LOX pathway by 1-Methyl-2-nonyl-4(1H)-quinolone.

Antimicrobial Activity

Quinolone compounds are known for their broad-spectrum antibacterial activity, which is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV. The following protocol describes a standard method for assessing the antimicrobial efficacy of 1-Methyl-2-nonyl-4(1H)-quinolone.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum inhibitory concentration (MIC) of 1-Methyl-2-nonyl-4(1H)-quinolone against various bacterial strains.

Materials:

-

1-Methyl-2-nonyl-4(1H)-quinolone

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 1-Methyl-2-nonyl-4(1H)-quinolone in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

-

Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity

Note: As specific MIC values for 1-Methyl-2-nonyl-4(1H)-quinolone are not widely available, this table presents representative data for structurally similar 2-alkyl-4(1H)-quinolones to illustrate the expected format.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 2-Heptyl-4(1H)-quinolone (HHQ) | Staphylococcus aureus | 16 |

| 2-Nonyl-4(1H)-quinolone (NHQ) | Staphylococcus aureus | 8 |

| 2-Heptyl-4(1H)-quinolone (HHQ) | Escherichia coli | >128 |

| 2-Nonyl-4(1H)-quinolone (NHQ) | Escherichia coli | >128 |

| 2-Heptyl-4(1H)-quinolone (HHQ) | Pseudomonas aeruginosa | 64 |

| 2-Nonyl-4(1H)-quinolone (NHQ) | Pseudomonas aeruginosa | 32 |

Signaling Pathway and Experimental Workflow

Caption: Workflow for the broth microdilution MIC assay.

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by quinolones.

Anticancer Activity

Quinolone derivatives have demonstrated potential as anticancer agents through various mechanisms, including the inhibition of topoisomerases and modulation of signaling pathways involved in cell proliferation and survival. The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol measures the metabolic activity of cancer cells as an indicator of cell viability after treatment with 1-Methyl-2-nonyl-4(1H)-quinolone.

Materials:

-

1-Methyl-2-nonyl-4(1H)-quinolone

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Sterile 96-well plates

-

Incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1-Methyl-2-nonyl-4(1H)-quinolone (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Data Presentation: Anticancer Activity

Note: As specific IC50 values for 1-Methyl-2-nonyl-4(1H)-quinolone are not widely available, this table presents representative data for structurally similar 2-alkyl-4(1H)-quinolones to illustrate the expected format.

| Compound | Cancer Cell Line | IC50 (µM) |

| 2-Heptyl-4(1H)-quinolone (HHQ) | MCF-7 (Breast) | 25.4 |

| 2-Nonyl-4(1H)-quinolone (NHQ) | MCF-7 (Breast) | 18.2 |

| 2-Heptyl-4(1H)-quinolone (HHQ) | A549 (Lung) | 32.1 |

| 2-Nonyl-4(1H)-quinolone (NHQ) | A549 (Lung) | 22.5 |

| 2-Heptyl-4(1H)-quinolone (HHQ) | HCT116 (Colon) | 28.9 |

| 2-Nonyl-4(1H)-quinolone (NHQ) | HCT116 (Colon) | 20.7 |

Signaling Pathway and Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Potential anticancer mechanisms of quinolone derivatives.

Unraveling the Molecular Mechanisms of 1-Methyl-2-nonyl-4(1H)-quinolone: A Predictive Analysis

For Immediate Release

SAARBRÜCKEN, Germany – November 12, 2025 – In the ongoing quest for novel therapeutic agents, the quinolone scaffold has consistently emerged as a privileged structure in medicinal chemistry. This in-depth technical guide explores the predicted mechanisms of action of 1-Methyl-2-nonyl-4(1H)-quinolone, a natural product isolated from Evodia rutaecarpa. Drawing upon its structural similarity to known bioactive molecules and its reported anti-inflammatory properties, we delineate three primary putative mechanisms: modulation of bacterial quorum sensing, inhibition of leukotriene biosynthesis, and classical antibacterial activity through topoisomerase inhibition. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective and anti-inflammatory agents.

Predicted Mechanism of Action: Quorum Sensing Inhibition in Pseudomonas aeruginosa

The structural architecture of 1-Methyl-2-nonyl-4(1H)-quinolone bears a striking resemblance to the 2-alkyl-4-quinolone (AQ) signaling molecules utilized by the opportunistic human pathogen Pseudomonas aeruginosa. This bacterium employs a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and biofilm formation. A key component of this system is the pqs pathway, which is regulated by the transcriptional regulator PqsR (also known as MvfR) and its native ligands, 2-heptyl-4-quinolone (HHQ) and 2-heptyl-3-hydroxy-4-quinolone (PQS).[1][2]

Based on this structural analogy, it is hypothesized that 1-Methyl-2-nonyl-4(1H)-quinolone may act as a modulator of the PqsR receptor. The N-methylation and the extended nonyl side chain of the title compound, in comparison to the heptyl chain of the native ligands, could influence its binding affinity and functional output, potentially acting as an antagonist. An antagonist would competitively bind to PqsR, preventing the binding of the native agonists HHQ and PQS, thereby repressing the transcription of downstream virulence genes, including those responsible for the production of pyocyanin, elastase, and rhamnolipids.[3][4]

Signaling Pathway Diagram

Quantitative Data: PqsR Antagonists

To provide context for the potential potency of 1-Methyl-2-nonyl-4(1H)-quinolone as a PqsR antagonist, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of known PqsR inhibitors.

| Compound | P. aeruginosa Strain | IC₅₀ (µM) | Reference |

| 3-NH₂-7-Cl-C9-QZN | 5 | [5] | |

| Compound 11 (a benzamide-benzimidazole derivative) | E. coli (reporter) | 12.5 | [6] |

| Compound 11 (a benzamide-benzimidazole derivative) | P. aeruginosa | 23.6 | [6] |

| Compound 40 (a triazino[5,6-b]indol-3-yl)thio)acetamide derivative) | PAO1-L | 0.25 ± 0.12 | [7][8] |

| Compound 40 (a triazino[5,6-b]indol-3-yl)thio)acetamide derivative) | PA14 | 0.34 ± 0.03 | [7][8] |

| Hit Compound 7 | PAO1-L | 0.98 ± 0.02 | [9] |

Experimental Protocol: PqsR Reporter Gene Assay

A common method to assess the PqsR antagonistic activity of a compound involves a reporter gene assay.

-

Bacterial Strain: An E. coli or P. aeruginosa strain is engineered to be deficient in AQ biosynthesis (e.g., a pqsA mutant) and to contain a plasmid with a PqsR-dependent promoter (e.g., the pqsA promoter) fused to a reporter gene, such as lacZ (encoding β-galactosidase) or luxCDABE (encoding luciferase).

-

Assay Conditions: The reporter strain is grown in a suitable medium to a specific optical density.

-

Treatment: The bacterial culture is aliquoted into a microtiter plate. A constant, sub-maximal concentration of a PqsR agonist (e.g., PQS) is added to induce reporter gene expression. The test compound (1-Methyl-2-nonyl-4(1H)-quinolone) is then added in a range of concentrations.

-

Incubation: The plate is incubated to allow for gene expression.

-

Measurement: The reporter gene activity is measured. For a lacZ reporter, β-galactosidase activity is quantified using a colorimetric substrate like ONPG. For a lux reporter, luminescence is measured.

-

Data Analysis: The reduction in reporter gene expression in the presence of the test compound is used to calculate the IC₅₀ value.

Mechanism of Action: Anti-inflammatory Activity via Inhibition of Leukotriene Biosynthesis

1-Methyl-2-nonyl-4(1H)-quinolone has been reported to exhibit anti-inflammatory activity by inhibiting leukotriene biosynthesis in human polymorphonuclear granulocytes with an IC₅₀ value of 12.1 µM. Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. This pathway is a critical target for anti-inflammatory drug development.

The mechanism of inhibition could occur at several points in the pathway, with the most likely targets being the 5-LOX enzyme itself or the 5-lipoxygenase-activating protein (FLAP), which is essential for the translocation of 5-LOX to the nuclear membrane where it encounters its substrate.[10]

Signaling Pathway Diagram

Quantitative Data: Leukotriene Biosynthesis Inhibitors

The following table provides the IC₅₀ values for 1-Methyl-2-nonyl-4(1H)-quinolone and another known inhibitor of leukotriene biosynthesis.

| Compound | System | IC₅₀ | Reference |

| 1-Methyl-2-nonyl-4(1H)-quinolone | Human Polymorphonuclear Granulocytes | 12.1 µM | |

| Ketoconazole | Rat Peritoneal PMN Leukocytes | 26 µM | [11] |

Experimental Protocol: Leukotriene Biosynthesis Inhibition Assay

A generalized protocol for assessing the inhibition of leukotriene biosynthesis in polymorphonuclear (PMN) leukocytes is as follows:

-

Cell Isolation: PMN leukocytes are isolated from fresh human or animal blood using density gradient centrifugation.

-

Cell Stimulation: The isolated cells are resuspended in a buffered salt solution. They are pre-incubated with various concentrations of the test compound (1-Methyl-2-nonyl-4(1H)-quinolone) or a vehicle control.

-

Induction of Leukotriene Synthesis: Leukotriene production is stimulated by adding a calcium ionophore, such as A23187, which triggers the activation of the 5-LOX pathway.

-

Incubation: The cell suspension is incubated for a specific period at 37°C to allow for the synthesis and release of leukotrienes.

-

Extraction and Analysis: The reaction is stopped, and the leukotrienes are extracted from the supernatant. The quantities of specific leukotrienes (e.g., LTB₄) are then measured using high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibition of leukotriene production by the test compound is calculated relative to the vehicle control, and the IC₅₀ value is determined.

Predicted Mechanism of Action: Classical Quinolone Antibacterial Activity

The quinolone core structure is the foundation of a major class of antibiotics that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. Quinolone antibiotics stabilize the complex between the topoisomerase and the cleaved DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

While 1-Methyl-2-nonyl-4(1H)-quinolone lacks the typical C3-carboxylic acid and C7-piperazinyl substituents found in many potent fluoroquinolone antibiotics, its fundamental quinolone scaffold suggests a potential, albeit likely weaker, interaction with these bacterial enzymes.

Logical Relationship Diagram

Experimental Protocol: DNA Gyrase Supercoiling Assay

The inhibitory effect of a compound on DNA gyrase can be assessed using an in vitro supercoiling assay.

-

Assay Components: The reaction mixture contains relaxed circular plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.

-

Treatment: The test compound (1-Methyl-2-nonyl-4(1H)-quinolone) is added to the reaction mixture at various concentrations. A known DNA gyrase inhibitor (e.g., ciprofloxacin) is used as a positive control.

-

Incubation: The mixture is incubated at 37°C to allow the supercoiling reaction to proceed.

-

Analysis: The reaction is stopped, and the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

Data Interpretation: Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the test compound. The IC₅₀ can be determined by quantifying the band intensities.

Conclusion

1-Methyl-2-nonyl-4(1H)-quinolone is a multifaceted molecule with the potential to exert its biological effects through several distinct mechanisms of action. Its structural similarity to bacterial signaling molecules strongly suggests a role as a quorum sensing inhibitor, a promising strategy for the development of anti-virulence therapies. The confirmed anti-inflammatory activity points to a clear interaction with the leukotriene biosynthesis pathway, a validated target for inflammatory diseases. Finally, its quinolone core structure implies a potential for classical antibacterial activity through the inhibition of bacterial topoisomerases.

Further experimental validation is required to confirm these predicted mechanisms and to elucidate the precise molecular interactions. The detailed protocols and comparative data presented in this guide provide a robust framework for future investigations into the therapeutic potential of this intriguing natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-functionality relationship and pharmacological profiles of Pseudomonas aeruginosa alkylquinolone quorum sensing modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Pseudomonas aeruginosa PQS quorum-sensing system inhibitor with anti-staphylococcal activity sensitizes polymicrobial biofilms to tobramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ketoconazole inhibits the biosynthesis of leukotrienes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Methyl-2-nonyl-4(1H)-quinolone as a Potential Quorum Sensing Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-2-nonyl-4(1H)-quinolone, a member of the quinolone class of compounds, and explores its potential as a modulator of bacterial quorum sensing (QS). This document delves into the relevant signaling pathways, quantitative data on related compounds, and detailed experimental protocols for assessing the activity of such molecules.

Introduction to 1-Methyl-2-nonyl-4(1H)-quinolone

1-Methyl-2-nonyl-4(1H)-quinolone is a derivative of the 2-alkyl-4(1H)-quinolone (AHQ) scaffold.[1][2][3] AHQs are a class of signaling molecules primarily associated with the opportunistic human pathogen Pseudomonas aeruginosa.[4][5] While the natural occurrence of 1-Methyl-2-nonyl-4(1H)-quinolone has been reported in some organisms, its primary interest in the context of this guide is as a synthetic analog of endogenous P. aeruginosa quorum sensing molecules, which can be used to study and potentially inhibit bacterial communication.[2]

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₇NO | [2][3] |

| Molecular Weight | 285.4 g/mol | [2][3] |

| IUPAC Name | 1-methyl-2-nonylquinolin-4-one | [2] |

| Synonyms | 1-Methyl-2-nonylquinolin-4(1H)-one, 1-Methyl-2-nonyl-4-quinolone | [2][3] |

| Physical Description | Solid | [2] |

| Melting Point | 71 - 75 °C | [2] |

The Role of Alkyl-Quinolones in Pseudomonas aeruginosa Quorum Sensing

P. aeruginosa is a gram-negative bacterium responsible for a variety of severe and often antibiotic-resistant infections.[6][7] Its pathogenicity is, in large part, controlled by a sophisticated cell-to-cell communication system known as quorum sensing.[6][8] This system allows the bacteria to coordinate gene expression in a population-density-dependent manner, leading to the collective production of virulence factors and the formation of biofilms.[6][7]

P. aeruginosa possesses multiple interconnected QS systems, including the las, rhl, and pqs systems.[8][9] The pqs system, also known as the alkyl-quinolone (AQ) signaling system, is of particular importance for virulence.[10] The central regulator of this system is the LysR-type transcriptional regulator PqsR (also known as MvfR).[10][11] PqsR is activated by binding to its native signal molecules, primarily 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4(1H)-quinolone (HHQ).[10][11] Once activated, the PqsR-ligand complex induces the expression of the pqsABCDE operon, which is responsible for the biosynthesis of more AQs, creating a positive feedback loop.[12][13] This activation also upregulates the expression of numerous virulence factors, including pyocyanin and components necessary for biofilm formation.[8][14]

Given its structural similarity to the native PqsR ligands, 1-Methyl-2-nonyl-4(1H)-quinolone is hypothesized to act as a modulator of the PqsR receptor. Specifically, it is investigated as a potential PqsR antagonist , a compound that can bind to the receptor but fails to activate it, thereby competitively inhibiting the binding of the native agonists HHQ and PQS. Such antagonists are of significant interest as potential anti-virulence agents, which could disarm the pathogen without killing it, thus imposing less selective pressure for the development of resistance.[10][15]

Quantitative Data on PqsR Antagonists

| Compound Scaffold | P. aeruginosa Strain | IC₅₀ (µM) | Assay Type |

| Triazino[5,6-b]indol-3-yl)thio) acetamide (Compound 40 ) | PAO1-L | 0.25 ± 0.12 | pqsA-lux bioreporter |

| Triazino[5,6-b]indol-3-yl)thio) acetamide (Compound 40 ) | PA14 | 0.34 ± 0.03 | pqsA-lux bioreporter |

| Quinazolin-4(3H)-one (Compound 61 ) | PAO1-L | 1 | pqsA-lux bioreporter |

| Thiazole-containing quinazolinone (Compound 18 ) | PAO1-L | < 0.3 | pqsA-lux bioreporter |

| Thiazole-containing quinazolinone (Compound 19 ) | PAO1-L | < 0.3 | pqsA-lux bioreporter |

Data compiled from references[16] and[17].

Additionally, biophysical techniques like Isothermal Titration Calorimetry (ITC) can determine the dissociation constant (Kd), a direct measure of binding affinity. For example, the potent quinazolinone antagonist 61 was found to bind to the PqsR ligand-binding domain with a Kd of 10 nM.[11] These values serve as benchmarks for the evaluation of new potential PqsR inhibitors like 1-Methyl-2-nonyl-4(1H)-quinolone.

Experimental Protocols

The following protocols describe standard assays for evaluating the efficacy of potential pqs quorum sensing inhibitors.

This assay quantitatively measures the ability of a test compound to antagonize the PqsR receptor in a controlled genetic background. An E. coli or P. aeruginosa strain is engineered to contain a plasmid with the pqsR gene and a reporter gene (e.g., lux or lacZ) under the control of the pqsA promoter.

Materials:

-

P. aeruginosa or E. coli reporter strain (e.g., PAO1-L with mCTX::PpqsA-lux).[17]

-

Luria-Bertani (LB) or other suitable growth medium.

-

Native PqsR agonist (e.g., HHQ or PQS) to induce the system.

-

Test compound (1-Methyl-2-nonyl-4(1H)-quinolone).

-

96-well microplates (white, clear-bottom for luminescence).

-

Plate reader capable of measuring luminescence or β-galactosidase activity.

-

Incubator shaker.

Procedure:

-

Grow an overnight culture of the reporter strain at 37°C with shaking.

-

Dilute the overnight culture 1:100 into fresh medium.

-

In a 96-well plate, add serial dilutions of the test compound. Include solvent controls (e.g., DMSO).

-

Add a fixed, sub-maximal concentration of the PqsR agonist (e.g., HHQ) to all wells (except negative controls) to induce the reporter gene.

-

Add 100 µL of the diluted reporter strain culture to each well.

-

Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).

-

Measure the reporter signal (e.g., luminescence for lux reporters) and the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.[18]

-

Normalize the reporter signal to the OD₆₀₀ to account for any growth-inhibitory effects of the compound.

-

Calculate the IC₅₀ value, which is the concentration of the test compound that reduces the reporter signal by 50%.

This assay measures the effect of a test compound on the production of pyocyanin, a blue-green, redox-active virulence factor regulated by the pqs system.

Materials:

-

P. aeruginosa strain (e.g., PAO1 or PA14).

-

Growth medium (e.g., LB or Pseudomonas Broth).

-

Test compound.

-

Chloroform.

-

0.2 N Hydrochloric acid (HCl).

-

Spectrophotometer or plate reader.

-

Centrifuge and tubes.

Procedure:

-

Grow an overnight culture of P. aeruginosa at 37°C.

-

Inoculate fresh medium containing serial dilutions of the test compound with the overnight culture.

-

Incubate for 24-48 hours at 37°C with shaking.

-

Centrifuge the cultures to pellet the bacterial cells.

-

Transfer the supernatant to a new tube.

-

Extract the pyocyanin from the supernatant by adding 0.6 volumes of chloroform and vortexing vigorously.

-

Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.

-

Transfer the chloroform layer to a new tube.

-

Add 0.5 volumes of 0.2 N HCl and vortex. The pyocyanin will move to the upper, aqueous HCl layer and turn pink.[19]

-

Measure the absorbance of the pink HCl layer at 520 nm (OD₅₂₀).[19][20][21]

-

Calculate the concentration of pyocyanin. The pyocyanin concentration (in µg/mL) is determined by multiplying the OD₅₂₀ by 17.072.[19][21]

-

Compare the pyocyanin production in treated samples to the untreated control.

This assay quantifies the ability of a compound to inhibit the formation of static biofilms.

Materials:

-

P. aeruginosa strain (e.g., PAO1).

-

Tryptic Soy Broth (TSB) or other biofilm-promoting medium.[22]

-

Test compound.

-

96-well microtiter plates (polystyrene).

-

0.1% Crystal Violet solution.

-

30% Acetic acid or 95% Ethanol.

-

Plate reader.

Procedure:

-

Grow an overnight culture of P. aeruginosa.

-

Dilute the culture 1:100 into fresh medium.

-

Add 100 µL of the diluted culture to the wells of a 96-well plate containing serial dilutions of the test compound.[23]

-

Incubate the plate statically (without shaking) at 37°C for 24-48 hours.[23][24]

-

Carefully discard the planktonic (free-floating) cells by inverting the plate and gently tapping it on absorbent paper.

-

Wash the wells gently with water or phosphate-buffered saline (PBS) to remove any remaining unattached cells.[25]

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[23]

-

Discard the crystal violet solution and wash the wells again to remove excess stain.

-

Allow the plate to air dry.

-

Solubilize the bound crystal violet by adding 125 µL of 30% acetic acid or 95% ethanol to each well.[23][25]

-

Incubate for 10-15 minutes.

-

Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at 550-620 nm.[23][24][25]

-

A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

Visualizing the Experimental Workflow

The process of identifying and characterizing a potential QS inhibitor follows a logical progression from initial screening to more detailed analysis of its effects on bacterial virulence.

Conclusion and Future Perspectives

1-Methyl-2-nonyl-4(1H)-quinolone represents a class of molecules with significant potential for the modulation of the P. aeruginosa pqs quorum sensing system. As structural analogs of native PqsR ligands, these compounds are prime candidates for development as competitive antagonists. The data from related synthetic inhibitors demonstrate that high potency against the PqsR receptor can be achieved, leading to significant reductions in virulence factor production and biofilm formation in vitro.

Future research should focus on:

-

Synthesis and Biological Evaluation: Synthesizing 1-Methyl-2-nonyl-4(1H)-quinolone and its derivatives to perform the assays detailed in this guide and determine their specific IC₅₀ and Kd values.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the N-methyl group and the nonyl chain affect antagonistic activity to optimize potency and drug-like properties.

-

In Vivo Efficacy: Testing promising lead compounds in animal infection models (e.g., murine pneumonia or burn wound models) to determine their effectiveness in a physiological context.

-

Pharmacokinetics and Toxicology: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of lead candidates to assess their potential for clinical development.

By targeting bacterial communication rather than viability, PqsR antagonists like 1-Methyl-2-nonyl-4(1H)-quinolone represent a promising "pathoblocker" strategy to combat the growing threat of antibiotic-resistant P. aeruginosa infections.

References

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. 1-Methyl-2-nonyl-4(1H)-quinolone | C19H27NO | CID 13967189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biorlab.com [biorlab.com]

- 4. 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]

- 10. Targeting the Pseudomonas quinolone signal quorum sensing system for the discovery of novel anti-infective pathoblockers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The PqsE-RhlR Interaction Regulates RhlR DNA Binding to Control Virulence Factor Production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]

- 21. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 22. imquestbio.com [imquestbio.com]

- 23. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Biofilm inhibition assay [bio-protocol.org]

An In-depth Technical Guide on the Ecological Role of 1-Methyl-2-nonyl-4(1H)-quinolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-nonyl-4(1H)-quinolone is a naturally occurring quinolone alkaloid found in various plant species, notably within the Rutaceae family, such as Tetradium ruticarpum (formerly Evodia rutaecarpa) and Raulinoa echinata.[1][2][3][4] While its pharmacological properties, particularly its anti-inflammatory and antimicrobial activities, have been the subject of initial investigations, its ecological role is an emerging area of scientific interest. This technical guide provides a comprehensive overview of the known biological activities of 1-Methyl-2-nonyl-4(1H)-quinolone, with a focus on its potential functions in chemical defense and inter-organismal signaling. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of associated biological pathways and experimental workflows to facilitate further research and development.

Introduction

Quinolone alkaloids are a diverse class of secondary metabolites widespread in nature, particularly in plants and bacteria.[5][6] In the plant kingdom, these compounds are thought to play a crucial role in defense mechanisms against herbivores and microbial pathogens. 1-Methyl-2-nonyl-4(1H)-quinolone, a member of this family, has been identified as a constituent of traditional medicinal plants, suggesting a history of interaction with biological systems.[2][4] Understanding the ecological significance of this molecule can provide insights into plant-environment interactions and may unveil novel applications in agriculture and medicine.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-Methyl-2-nonyl-4(1H)-quinolone is fundamental for its study and application.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₇NO | [1][7] |

| Molecular Weight | 285.4 g/mol | [1][7] |

| Appearance | Solid | [1] |

| Melting Point | 71 - 75 °C | [1] |

| CAS Number | 68353-24-2 | [7] |

Ecological Role and Biological Activities

The ecological role of 1-Methyl-2-nonyl-4(1H)-quinolone is likely multifaceted, stemming from its observed biological activities. These activities suggest a primary function in defending the producing organism from antagonistic interactions.

Antimicrobial and Antifungal Activity

Quinolone alkaloids isolated from Evodia rutaecarpa have demonstrated moderate antibacterial activities.[8] Specifically, these compounds have shown efficacy against various bacterial strains.[8] While specific MIC values for 1-Methyl-2-nonyl-4(1H)-quinolone against a broad panel of ecologically relevant microbes are not extensively documented, the general activity of related quinolones from the same plant source suggests a role in inhibiting the growth of competing microorganisms in the plant's environment. For instance, quinolone alkaloids from T. ruticarpum have shown activity against Helicobacter pylori.[9] Furthermore, synthetic analogs with a nonyl side chain have exhibited potent antifungal activity against Aspergillus flavus.[10]

Table 1: Reported Antimicrobial and Antifungal Activities of Related Quinolone Alkaloids

| Compound/Extract | Target Organism(s) | Activity Metric | Value | Source |

| Quinolone alkaloids from E. rutaecarpa | Various bacteria | MIC | 4-128 µg/mL | [8] |

| Quinolone alkaloids from T. ruticarpum | Helicobacter pylori | % Inhibition | 58.6% | [9] |

| Synthetic 4-hydroxy-2-quinolone with nonyl side chain | Aspergillus flavus | IC₅₀ | 1.05 µg/mL | [10] |

Anti-inflammatory Activity and Potential Role in Plant Defense

1-Methyl-2-nonyl-4(1H)-quinolone has been shown to inhibit leukotriene biosynthesis in human polymorphonuclear granulocytes, indicating potent anti-inflammatory properties.[2][11] In plants, inflammatory-like responses are a key part of the defense against pathogens and herbivores. The inhibition of pathways analogous to leukotriene synthesis in plants could modulate the plant's own defense signaling or interfere with the inflammatory responses of herbivores, thereby acting as a defense mechanism.

Table 2: Anti-inflammatory Activity of 1-Methyl-2-nonyl-4(1H)-quinolone

| Assay | System | Activity Metric | Value | Source |

| Leukotriene Biosynthesis Inhibition | Human Polymorphonuclear Granulocytes | IC₅₀ | 12.1 µM | [2][11] |

Biosynthesis

The biosynthesis of quinolone alkaloids in plants of the Rutaceae family is generally understood to proceed from anthranilic acid. While the specific enzymatic steps for 1-Methyl-2-nonyl-4(1H)-quinolone are not fully elucidated, a putative pathway can be inferred from the biosynthesis of similar alkaloids.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the minimum concentration of 1-Methyl-2-nonyl-4(1H)-quinolone that inhibits the visible growth of a target microorganism.

Materials:

-

1-Methyl-2-nonyl-4(1H)-quinolone

-

Sterile 96-well microtiter plates

-

Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Microbial culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)

-

Solvent for the compound (e.g., DMSO)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare a stock solution of 1-Methyl-2-nonyl-4(1H)-quinolone in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium. The final volume in each well should be 100 µL.

-

Include a positive control (medium with microbial inoculum, no compound) and a negative control (medium only).

-

Prepare the microbial inoculum by diluting the standardized culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to each well (except the negative control).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for many bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Leukotriene Biosynthesis Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of 1-Methyl-2-nonyl-4(1H)-quinolone on leukotriene production in human polymorphonuclear granulocytes (PMNs).

Materials:

-

Isolated human PMNs

-

1-Methyl-2-nonyl-4(1H)-quinolone

-

Calcium ionophore (e.g., A23187)

-

Appropriate buffer (e.g., Hanks' Balanced Salt Solution)

-

ELISA kit for leukotriene B4 (LTB4) or other leukotrienes

-

Solvent for the compound (e.g., DMSO)

-

Centrifuge and microplate reader

Procedure:

-

Isolate human PMNs from fresh blood using standard density gradient centrifugation.

-

Resuspend the PMNs in buffer to a final concentration of approximately 1 x 10⁷ cells/mL.

-

Pre-incubate the cells with various concentrations of 1-Methyl-2-nonyl-4(1H)-quinolone or vehicle control for 15 minutes at 37°C.

-

Stimulate leukotriene synthesis by adding a calcium ionophore (e.g., A23187 at 5 µM) and incubate for a further 10 minutes at 37°C.

-

Terminate the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Collect the supernatant and quantify the amount of LTB4 (or other leukotrienes) using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of leukotriene synthesis for each concentration of the compound and determine the IC₅₀ value.

Signaling Pathways

While the specific signaling pathways modulated by 1-Methyl-2-nonyl-4(1H)-quinolone in an ecological context are not fully elucidated, its anti-inflammatory activity suggests interaction with pathways that regulate inflammatory responses. In mammalian cells, this involves the arachidonic acid cascade. In plants, analogous pathways involving oxylipins play a critical role in defense signaling.

Conclusion and Future Directions

1-Methyl-2-nonyl-4(1H)-quinolone is a natural product with demonstrated antimicrobial and anti-inflammatory activities. These properties strongly suggest an ecological role in the defense of its producing organisms. For researchers and drug development professionals, this molecule presents an interesting scaffold for the development of new therapeutic agents.

Future research should focus on:

-

Elucidating the specific ecological role: Investigating its effects on phytopathogens, insect herbivores, and symbiotic microorganisms associated with its host plants.

-

Expanding the antimicrobial profile: Determining the MIC values against a wider range of clinically and agriculturally relevant bacteria and fungi.

-

Mechanism of action studies: Identifying the specific molecular targets of its antimicrobial and anti-inflammatory activities.

-